molecular formula C8H8Cl2O3S B8592764 (3,5-dichloro-4-methylsulfonylphenyl)methanol

(3,5-dichloro-4-methylsulfonylphenyl)methanol

Cat. No. B8592764
M. Wt: 255.12 g/mol
InChI Key: KHRLPLQDVAPGTJ-UHFFFAOYSA-N
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Patent
US06201027B1

Procedure details

To a solution of 3,5-dichloro-4-(methylsulfonyl)benzoic acid ethyl ester (2.6 g) in tetrahydrofuran (50 mL) was added lithium triethylborohydride (1 M in tetrahydrofuran, 24 mL) at 0-5° C. under nitrogen. The mixture was stirred for 30 min and then water (2 mL) was added and the tetrahydrofuran was evaporated under vacuum. Toluene (100 mL) and water (30 mL) w ere added and then hydrogen peroxide (30% in water, 20 mL) was added at 10-20° C. After 30 min, the separated solid was dissolved by adding ethyl acetate (100 mL). The organic phase was separated and washed with saturated sodium pyrosulfite solution (25 mL) and then with potassium bicarbonate solution (1 M, 25 mL) and then dried with sodium sulphate and evaporated to dryness (yield 1.8 g). 1H-NMR (400 MHz, DMSO-d6) d=3.43 (s, 3H), 4.57 (s, 2H), 5.6 (b, 1H), 7.59 (s, 2H).
Name
3,5-dichloro-4-(methylsulfonyl)benzoic acid ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([S:12]([CH3:15])(=[O:14])=[O:13])=[C:7]([Cl:16])[CH:6]=1)C.C([BH-](CC)CC)C.[Li+].O>O1CCCC1>[Cl:11][C:9]1[CH:10]=[C:5]([CH:6]=[C:7]([Cl:16])[C:8]=1[S:12]([CH3:15])(=[O:14])=[O:13])[CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
3,5-dichloro-4-(methylsulfonyl)benzoic acid ethyl ester
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C(=C1)Cl)S(=O)(=O)C)Cl)=O
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)[BH-](CC)CC.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was evaporated under vacuum
ADDITION
Type
ADDITION
Details
Toluene (100 mL) and water (30 mL) w ere added
ADDITION
Type
ADDITION
Details
hydrogen peroxide (30% in water, 20 mL) was added at 10-20° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
the separated solid was dissolved
ADDITION
Type
ADDITION
Details
by adding ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated sodium pyrosulfite solution (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with potassium bicarbonate solution (1 M, 25 mL) and then dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (yield 1.8 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(CO)C=C(C1S(=O)(=O)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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